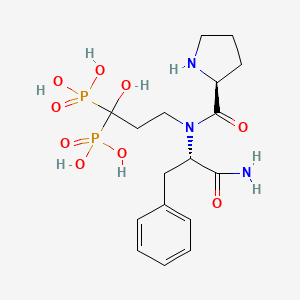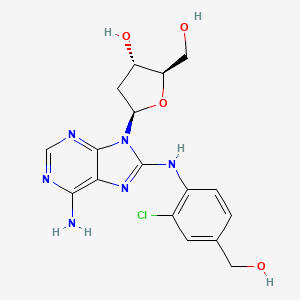
2,2-Dimethylimidazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylimidazolidine is a heterocyclic organic compound characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its stability and reactivity, making it a valuable reagent in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2-Dimethylimidazolidine can be synthesized through several methods. One common approach involves the reaction of ethylenediamine with acetone under acidic conditions. The reaction typically proceeds as follows: [ \text{Ethylenediamine} + \text{Acetone} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethylimidazolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides are employed in substitution reactions.
Major Products:
Oxidation: Imidazolidinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazolidine compounds.
Aplicaciones Científicas De Investigación
2,2-Dimethylimidazolidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, especially those targeting the central nervous system.
Industry: It is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethylimidazolidine involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is primarily due to the presence of nitrogen atoms in the ring, which can donate or accept electrons. This makes it a versatile reagent in various chemical transformations.
Comparación Con Compuestos Similares
2,2-Difluoro-1,3-Dimethylimidazolidine: Known for its use in deoxofluorination reactions.
1,3-Dimethylimidazolidine: Similar structure but different reactivity due to the absence of the 2,2-dimethyl groups.
Uniqueness: 2,2-Dimethylimidazolidine is unique due to its stability and reactivity, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions under mild conditions sets it apart from other similar compounds.
Propiedades
Número CAS |
41802-04-4 |
|---|---|
Fórmula molecular |
C5H12N2 |
Peso molecular |
100.16 g/mol |
Nombre IUPAC |
2,2-dimethylimidazolidine |
InChI |
InChI=1S/C5H12N2/c1-5(2)6-3-4-7-5/h6-7H,3-4H2,1-2H3 |
Clave InChI |
CWQMSINVLYQBEQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(NCCN1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate](/img/structure/B12901504.png)

![1-[3-(2,5-Dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione](/img/structure/B12901516.png)

![6-{[(2,1,3-Benzoxadiazol-5-yl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12901529.png)

![[2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B12901536.png)
![3-(2,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12901537.png)
![3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-6H-[1,3]dioxepino[5,6-d][1,2]oxazole](/img/structure/B12901544.png)




